An In-depth Technical Guide to 2-Methyl-2-(piperidin-1-yl)propanal
An In-depth Technical Guide to 2-Methyl-2-(piperidin-1-yl)propanal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-2-(piperidin-1-yl)propanal (CAS 16042-93-6), a versatile organic building block with potential applications in various fields of chemical research, including proteomics.[1][2] This document delves into its chemical and physical properties, offers a plausible synthetic route with a detailed experimental protocol, analyzes its spectral characteristics, and discusses its potential reactivity and applications.
Core Chemical Identity and Properties
2-Methyl-2-(piperidin-1-yl)propanal is a unique molecule that integrates an aldehyde functional group with a piperidine ring.[3] The tertiary carbon atom alpha to the carbonyl group introduces significant steric hindrance, which in turn influences its reactivity and stability.[3] The piperidine moiety is a common pharmacophore, suggesting the potential of this compound as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[3]
Physicochemical Data
A summary of the key physicochemical properties of 2-Methyl-2-(piperidin-1-yl)propanal is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 16042-93-6 | [1][2][4][5] |
| Molecular Formula | C9H17NO | [1][2][5] |
| Molecular Weight | 155.24 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |
| Purity | Typically ≥98% | [1] |
Synthesis and Purification
While a specific literature preparation for 2-Methyl-2-(piperidin-1-yl)propanal is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The most direct approach involves the α-amination of isobutyraldehyde with piperidine.
Proposed Synthetic Pathway: Oxidative Amination
A potential synthetic route is the direct α-amination of an aldehyde. This can be achieved through various modern organic methodologies. One such method could involve an oxidative coupling reaction.
Caption: Proposed synthetic pathway for 2-Methyl-2-(piperidin-1-yl)propanal.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and would require optimization for yield and purity.
Materials:
-
Isobutyraldehyde
-
Piperidine
-
A suitable oxidant (e.g., a copper salt with an oxygen atmosphere)
-
An appropriate solvent (e.g., acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., distillation apparatus, column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyraldehyde (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add piperidine (1.1 eq) to the solution. Subsequently, introduce the catalyst/oxidant system.
-
Reaction: Stir the reaction mixture at a predetermined temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any solid residues. The filtrate can be washed with water to remove any water-soluble byproducts.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Methyl-2-(piperidin-1-yl)propanal.
Spectral Analysis
While specific spectra for this compound are proprietary to chemical suppliers, we can predict the expected spectral characteristics based on its structure.[1]
¹H NMR Spectroscopy (Predicted)
-
Aldehyde Proton (-CHO): A singlet peak around δ 9.5-9.7 ppm.
-
Piperidine Protons: Multiple signals in the δ 2.5-3.5 ppm range for the protons adjacent to the nitrogen, and δ 1.4-1.7 ppm for the remaining ring protons.
-
Methyl Protons (-C(CH₃)₂): A singlet peak around δ 1.1-1.3 ppm, integrating to 6 protons.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-CHO): A signal in the δ 200-205 ppm region.
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Quaternary Carbon (α-carbon): A signal around δ 65-75 ppm.
-
Piperidine Carbons: Signals in the δ 45-55 ppm (for C2/C6) and δ 24-27 ppm (for C3/C5 and C4) range.
-
Methyl Carbons (-C(CH₃)₂): A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-N Stretch: An absorption band in the 1100-1300 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 155.
-
Major Fragmentation Patterns: Likely loss of the aldehyde group (-CHO) to give a fragment at m/z = 126. Fragmentation of the piperidine ring would also be expected.
Reactivity and Potential Applications
Reactivity Profile
As an α-amino aldehyde, 2-Methyl-2-(piperidin-1-yl)propanal possesses a unique reactivity profile.
-
Aldehyde Reactivity: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions).[6] However, the steric bulk of the adjacent quaternary carbon may hinder the approach of nucleophiles.
-
α-Amino Aldehyde Characteristics: These compounds can be valuable chiral building blocks in asymmetric synthesis.[7][8] They are known to be substrates in reactions like rhodium-catalyzed alkyne hydroacylation.[7][8] The direct asymmetric α-amination of aldehydes is a key method for producing such compounds.[9]
-
Stability: The presence of the α-amino group can make the aldehyde susceptible to racemization if the α-carbon is a stereocenter. In this case, with two methyl groups, there is no chirality at the alpha position.
Caption: Potential reactivity pathways of 2-Methyl-2-(piperidin-1-yl)propanal.
Applications in Research
The primary documented application for this compound is in proteomics research.[2] While the specific role is not detailed, α-amino aldehydes can be used as building blocks for the synthesis of peptide mimics, enzyme inhibitors, or as probes for studying protein structure and function. The combination of the aldehyde and the piperidine ring could be leveraged for the development of novel chemical tools in this field. It is also sold as an organic building block, indicating its utility in the synthesis of a variety of other chemical entities.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Methyl-2-(piperidin-1-yl)propanal is not publicly available. Therefore, safety precautions should be based on compounds with similar functional groups, such as other aldehydes and piperidine derivatives.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Health Hazards: Aldehydes can be irritating to the respiratory system, skin, and eyes.[10] Piperidine derivatives can also have toxicological properties. Inhalation of vapors should be avoided.
-
Fire Hazards: While not explicitly stated, the compound may be combustible. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
This compound is for research and development use only and is not intended for human or other use. [1][2]
Conclusion
2-Methyl-2-(piperidin-1-yl)propanal is a valuable chemical intermediate with a unique structural arrangement. Its sterically hindered α-amino aldehyde functionality makes it an interesting substrate for a variety of organic transformations. While its full potential is still being explored, its role as a building block in organic synthesis and its suggested application in proteomics highlight its importance for the scientific community. Further research into its reactivity and applications is warranted to fully elucidate its utility in drug discovery and materials science.
References
-
Willis, M. C., & Tsang, F. S. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society. Retrieved from [Link]
-
Willis, M. C., & Tsang, F. S. (2016). α‑Amino Aldehydes as Readily Available Chiral Aldehydes for Rh- Catalyzed Alkyne Hydroacylation. Monash University. Retrieved from [Link]
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Caledon Laboratories Ltd. (n.d.). 2-METHYL-2-PROPANOL. Retrieved from [Link]
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Chemsrc. (2024). 2-METHYL-2-(PIPERIDIN-1-YL)PROPANAL | CAS#:16042-93-6. Retrieved from [Link]
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Hili, R., & Yudin, A. K. (2019). A Direct Approach to Orthogonally Protected α-Amino Aldehydes. Organic Letters. Retrieved from [Link]
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ChemSynthesis. (2025). 2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride. Retrieved from [Link]
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Molbase. (n.d.). Cas no 16042-93-6 (2-Methyl-2-(piperidin-1-yl)propanal). Retrieved from [Link]
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